Pt(ii) meso-tetra (4-carboxyphenyl) porphine
Description
Platinum(II) meso-tetra(4-carboxyphenyl)porphine (B77598), a synthetic metalloporphyrin, is distinguished by a platinum(II) ion centered within a porphyrin macrocycle functionalized with four carboxyphenyl groups at its meso positions. smolecule.com This specific molecular architecture imparts a unique combination of photophysical and chemical properties that are the subject of intensive study.
Table 1: General Properties of Pt(II) meso-Tetra(4-carboxyphenyl)porphine
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C48H28N4O8Pt | frontierspecialtychemicals.comscbt.com |
| Molecular Weight | 983.84 g/mol | frontierspecialtychemicals.comscbt.com |
| CAS Number | 94288-45-6 | frontierspecialtychemicals.comscbt.com |
Properties
IUPAC Name |
platinum(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30N4O8.Pt/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXFLRJMHNYICF-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Pt+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H28N4O8Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
983.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Pt Ii Meso Tetra 4 Carboxyphenyl Porphine
Strategies for Meso-Tetra(4-carboxyphenyl)porphine (B77598) Core Synthesis
Classical and Modern Porphyrin Synthesis Routes
Two primary methods have been established for the synthesis of meso-substituted porphyrins: the Adler-Longo method and the Lindsey synthesis. nih.gov
The Adler-Longo method is a classical, one-pot synthesis that involves the condensation of pyrrole (B145914) and an appropriate aldehyde, in this case, 4-carboxybenzaldehyde, in a high-boiling solvent such as propionic acid. smolecule.comresearchgate.net This reaction is typically carried out at reflux temperatures and is open to the atmosphere, allowing for in-situ oxidation of the porphyrinogen (B1241876) intermediate to the porphyrin. researchgate.net While straightforward, the Adler-Longo method often results in lower yields (10-30%) and can produce significant amounts of tar-like byproducts, which can complicate the purification process. nih.govnih.gov
The Lindsey synthesis , a more modern approach, offers a milder and more controlled two-step process. chem-station.com The initial step involves the acid-catalyzed condensation of pyrrole and the aldehyde at room temperature under an inert atmosphere and at high dilution in a chlorinated solvent. nih.gov This establishes an equilibrium that favors the formation of the porphyrinogen. In the second step, a mild oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), is added to quantitatively oxidize the porphyrinogen to the desired porphyrin. nih.gov The Lindsey synthesis generally provides higher yields (up to 60%) and is more suitable for sensitive aldehydes, often resulting in a cleaner reaction mixture and simpler purification. nih.govufl.edu
| Synthesis Route | Description | Advantages | Disadvantages |
| Adler-Longo Method | One-pot condensation of pyrrole and aldehyde in refluxing propionic acid under aerobic conditions. smolecule.comresearchgate.net | Simple procedure. | Lower yields (10-30%), formation of tar-like byproducts, harsh reaction conditions. nih.govnih.gov |
| Lindsey Synthesis | Two-step process involving room temperature condensation of pyrrole and aldehyde followed by oxidation with a mild agent like DDQ. nih.govchem-station.com | Higher yields (up to 60%), milder conditions, suitable for sensitive aldehydes, cleaner reaction. nih.gov | Requires an inert atmosphere and high dilution. nih.gov |
Functional Group Protection and Deprotection Methodologies
The carboxylic acid functional groups of 4-carboxybenzaldehyde can be reactive under the conditions of porphyrin synthesis. To prevent unwanted side reactions and improve solubility in organic solvents used during synthesis and purification, these groups are often protected. organic-chemistry.org A common strategy is to convert the carboxylic acids into esters, such as methyl or ethyl esters. mdpi.com
Protection: The esterification of 4-carboxybenzaldehyde can be achieved through standard methods, for example, by reacting it with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst.
Deprotection: After the successful synthesis of the porphyrin core with the protected carboxyl groups, the ester groups must be removed to yield the final meso-tetra(4-carboxyphenyl)porphine. This is typically accomplished by hydrolysis, often under basic conditions. chemicalbook.com For instance, the porphyrin ester can be refluxed in a mixture of tetrahydrofuran (B95107) (THF) and an aqueous solution of a strong base like potassium hydroxide (B78521) (KOH). chemicalbook.com Following the hydrolysis, acidification with an acid such as hydrochloric acid (HCl) will protonate the carboxylate groups, leading to the precipitation of the free-acid porphyrin. chemicalbook.com
Metalation Procedures for Platinum(II) Integration into the Porphyrin Macrocycle
Once the free-base porphyrin, H₂TCPP, has been synthesized and purified, the next crucial step is the insertion of the platinum(II) ion into the center of the porphyrin macrocycle. This process is known as metalation.
Direct Metalation Protocols
Direct metalation involves the reaction of the free-base porphyrin with a platinum(II) salt. smolecule.com A common and effective platinum source for this reaction is platinum(II) chloride (PtCl₂). smolecule.com The reaction is typically carried out in a high-boiling solvent to facilitate the insertion of the metal ion. Due to the rigidity of the porphyrin macrocycle, this process can be slow and may require prolonged heating.
A more facile and milder method for the preparation of platinum(II) porphyrins involves treating the free-base porphyrin with PtCl₂(PhCN)₂ in refluxing chlorobenzene (B131634) in the presence of sodium propionate. researchgate.net This method can afford the corresponding Pt(II) complexes in good yields within a few hours. researchgate.net
Ligand Exchange Approaches
While direct metalation is common, ligand exchange can also be employed. In this approach, a more labile metal is first inserted into the porphyrin ring and then subsequently replaced by platinum. However, for platinum(II) insertion, direct metalation protocols are more frequently reported in the literature. The synthesis of Pt[DMBil1] was achieved by reacting the free base DMBil1 ligand with PtCl₂(PhCN)₂ in benzonitrile (B105546) at 120 °C for approximately two days under a nitrogen atmosphere, yielding the complex in 42% yield. nih.gov
Purification and Isolation Techniques for High Purity Pt(II) Porphyrin Complexes
The purification of Pt(II) meso-tetra(4-carboxyphenyl)porphine is essential to remove any unreacted starting materials, byproducts from the synthesis, and any remaining metal salts. The deep color of porphyrins can make visual assessment of purity on a chromatography column challenging. santaisci.com
Chromatography: Column chromatography is a widely used technique for the purification of porphyrins. santaisci.com Silica gel is a common stationary phase, and the mobile phase is typically a mixture of organic solvents, with the polarity adjusted to achieve optimal separation. santaisci.com Automated preparative liquid chromatography systems can offer improved separation efficiency and save time compared to manual methods. santaisci.com
Crystallization: Recrystallization is another effective method for purifying porphyrin complexes. nih.govnih.gov This involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the porphyrin decreases, leading to the formation of crystals, while impurities tend to remain in the solution. The choice of solvent is critical for successful crystallization.
Washing: Simple washing with appropriate solvents can also be used to remove certain impurities. For instance, after synthesis, the reaction mixture can be filtered and the solid product washed with solvents in which the desired product is sparingly soluble but the impurities are soluble.
The final purity of the Pt(II) meso-tetra(4-carboxyphenyl)porphine is typically confirmed using various analytical techniques, including spectroscopy (UV-Vis, NMR) and mass spectrometry.
Advanced Spectroscopic and Spectroelectrochemical Characterization Techniques for Pt Ii Meso Tetra 4 Carboxyphenyl Porphine
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for confirming the structural integrity of Pt(II) meso-tetra(4-carboxyphenyl)porphine (B77598). The insertion of the platinum(II) ion into the porphyrin core induces significant changes in the NMR spectrum compared to the free-base ligand, meso-tetra(4-carboxyphenyl)porphyrin (TCPP).
In the ¹H NMR spectrum, the signals corresponding to the protons of the porphyrin macrocycle are most affected. For the free-base TCPP ligand, characteristic signals for the meso-phenyl protons are observed. smolecule.com Upon metallation with platinum(II), the two inner N-H protons disappear, confirming the coordination of the metal. For platinum porphyrins in general, long-range spin-spin coupling between the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance) and the porphyrin's protons can be observed, providing definitive evidence of the Pt-N bonds. capes.gov.br
In ¹³C NMR spectroscopy, the coordination of platinum(II) also leads to notable shifts. A characteristic feature in platinum porphyrins is a significant upfield shift of the α-pyrrole carbon resonances. capes.gov.br Furthermore, two-bond and three-bond couplings between ¹⁹⁵Pt and the porphyrin carbons (e.g., "α-pyrrole" carbons, "β-pyrrole" carbons, and "meso-carbons") can be resolved, with the three-bond couplings often being larger than the two-bond couplings. capes.gov.br These coupling patterns are invaluable for unambiguous structural assignment. NMR spectroscopy is also utilized to study the aggregation behavior of these molecules in solution, as changes in concentration, pH, or ionic strength can lead to shifts and broadening of NMR signals, indicating intermolecular interactions. rsc.org
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is essential for verifying the molecular weight and isotopic distribution of Pt(II) meso-tetra(4-carboxyphenyl)porphine. High-resolution mass spectrometry (HRMS) provides precise mass data, confirming the elemental composition. smolecule.com For a molecule with the formula C₄₈H₂₈N₄O₈Pt, the expected monoisotopic mass is approximately 983.1 g/mol , and the spectrum will show a characteristic isotopic pattern due to the presence of platinum isotopes (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, etc.).
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for the analysis of metalloporphyrins. case.edu This soft ionization technique allows for the detection of the intact molecular ion with minimal fragmentation. case.edu Studies on various metalloporphyrins have shown that the dominant ionization process in MALDI-MS is often oxidation, yielding the radical cation [M]⁺•, rather than protonation to form [M+H]⁺. rockefeller.edu
Careful selection of the matrix and instrument parameters is crucial for successful analysis. rsc.org The use of protic or acidic matrices can sometimes lead to demetalation (loss of the central platinum ion) in the gas phase, so neutral matrices are often preferred to preserve the integrity of the complex. rockefeller.edursc.org
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| Molecular Formula | C₄₈H₂₈N₄O₈Pt | - | frontierspecialtychemicals.comscbt.com |
| Molecular Weight (Average) | ~983.84 g/mol | - | frontierspecialtychemicals.comscbt.com |
| Primary Ionization Product | Radical Cation [M]⁺• | MALDI-TOF MS | rockefeller.edu |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Coordination Environment
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and the coordination environment of the platinum center.
The FTIR spectrum of the free-base porphyrin ligand, TCPP, shows characteristic absorption bands for the N-H stretch and N-H bending modes of the pyrrole (B145914) rings. researchgate.net Upon insertion of the Pt(II) ion, these bands disappear, which is a clear indicator of successful metallation. The spectrum is also dominated by bands corresponding to the carboxyphenyl substituents, including the strong C=O stretching vibration of the carboxylic acid groups and vibrations associated with the phenyl rings. researchgate.net
The porphyrin macrocycle itself gives rise to a complex series of C=C and C=N stretching and bending vibrations. researchgate.net The coordination to platinum can cause subtle shifts in the positions and intensities of these bands due to changes in the electronic structure and symmetry of the macrocycle. In the far-infrared region, new vibrational modes corresponding to the Pt-N stretching can be observed, providing direct evidence of the coordination bond.
Electronic Absorption and Emission Spectroscopy Methodologies for Electronic Transitions and Photophysical Dynamics
Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopies are critical for characterizing the photophysical properties of Pt(II) meso-tetra(4-carboxyphenyl)porphine. The UV-Vis absorption spectrum of metalloporphyrins is characterized by two main features: an intense Soret band (or B band) in the near-UV region (~400-420 nm) and weaker Q bands in the visible region (~500-600 nm).
For Pt(II) meso-tetra(4-carboxyphenyl)porphine, the Soret band appears at approximately 402-419 nm. smolecule.comresearchgate.net The insertion of platinum causes a red-shift in the Soret band compared to the free-base ligand. smolecule.com The Q bands are typically observed around 514 nm. researchgate.net
Due to the heavy platinum atom, which enhances spin-orbit coupling, the compound exhibits strong phosphorescence from its triplet excited state. researchgate.net In deaerated solutions, a strong red emission is observed at around 660 nm, characterized by a high quantum yield and a relatively long lifetime in the microsecond range. researchgate.net This strong and long-lived phosphorescence is highly sensitive to the presence of molecular oxygen, which leads to its application as an optical oxygen sensor. frontierspecialtychemicals.com The long-lived triplet state is also crucial for its function as a photosensitizer, for example, in generating singlet oxygen. researchgate.netrsc.org
| Parameter | Value | Solvent | Reference |
|---|---|---|---|
| Soret Band (λmax) | 402 nm | Not specified | researchgate.net |
| Soret Band (λmax) | 419 nm | DMSO | smolecule.com |
| Q Band (λmax) | 514 nm | Not specified | researchgate.net |
| Phosphorescence Emission (λem) | 660 nm | Dichloromethane (B109758) (deaerated) | researchgate.net |
| Phosphorescence Quantum Yield (Φp) | 35% | Dichloromethane (deaerated) | researchgate.net |
| Phosphorescence Lifetime (τp) | 75 µs | Dichloromethane (deaerated) | researchgate.net |
| Singlet Oxygen Quantum Yield (ΦΔ) | 88% | Dichloromethane | researchgate.net |
X-ray Diffraction (XRD) and Crystallographic Analysis Techniques for Solid-State Structure Elucidation
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional molecular structure of Pt(II) meso-tetra(4-carboxyphenyl)porphine in the solid state.
Single-crystal XRD analysis reveals that the Pt(II) ion is situated in the center of the porphyrin macrocycle, coordinated to the four nitrogen atoms of the pyrrole rings. researchgate.net The coordination geometry around the platinum(II) center is nearly perfect square planar. researchgate.net The porphyrin macrocycle itself is largely planar, though minor deviations can occur. The Pt-N bond distances are a key parameter obtained from this analysis and are typically in the range of 2.005 Å to 2.020 Å, indicative of strong metal-ligand bonds. researchgate.net In the solid state, intermolecular interactions such as hydrogen bonding between the carboxylic acid groups and π–π stacking of the porphyrin rings dictate the crystal packing. rsc.org In some cases, steric hindrance from substituents can prevent significant π–π stacking. rsc.org
| Parameter | Value | Reference |
|---|---|---|
| Coordination Geometry | Square Planar | researchgate.net |
| Pt(II)-N Bond Distances | 2.005 - 2.020 Å | researchgate.net |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species Characterization
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons. The Pt(II) ion in a square planar environment has a d⁸ electron configuration and is low-spin, meaning all its electrons are paired. Consequently, Pt(II) meso-tetra(4-carboxyphenyl)porphine in its ground state is diamagnetic and therefore EPR silent.
However, EPR spectroscopy becomes an indispensable tool for characterizing paramagnetic species derived from this compound. These can be generated through chemical or electrochemical oxidation or reduction. The one-electron oxidation of the porphyrin would generate a radical cation, [Pt(II)TCPP]⁺•, which is a paramagnetic species that would yield a distinct EPR signal. Detailed analysis of this signal, including its g-factor and hyperfine coupling constants, can provide insight into the delocalization of the unpaired electron across the porphyrin π-system. mdpi.com
Similarly, EPR is used to study the generation of reactive oxygen species (ROS), such as the superoxide (B77818) radical (O₂⁻•), when the porphyrin is used as a photosensitizer. rsc.org It can also be employed to investigate magnetic interactions if the Pt(II) porphyrin is linked to other paramagnetic centers, such as other metal ions or organic radicals, in a larger molecular assembly. nih.gov
Electrochemical Methods (Cyclic Voltammetry, Differential Pulse Voltammetry) for Redox Behavior Analysis
Electrochemical methods such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are employed to investigate the redox properties of Pt(II) meso-tetra(4-carboxyphenyl)porphine. These techniques provide information on the potentials at which the molecule can be oxidized or reduced and the stability of the resulting species.
The electrochemical behavior of this compound is characterized by both oxidation and reduction events that are typically centered on the porphyrin macrocycle. A platinum(II) porphyrin derivative has been shown to exhibit a reversible one-electron oxidation at approximately +1.10 V and a reversible one-electron reduction at about -1.47 V (vs. Ag/AgCl). researchgate.net The reversibility of these processes indicates that the resulting radical cation and radical anion are stable on the timescale of the CV experiment. The high oxidation potential is a notable feature of some water-soluble Pt(II) porphyrins, making them powerful photosensitizers for processes like water oxidation. rsc.org The specific potentials can be influenced by the solvent, the supporting electrolyte, and the nature of the substituents on the porphyrin periphery.
| Process | Potential (V) | Reference Electrode | Reference |
|---|---|---|---|
| Reversible Oxidation | +1.10 | Ag/AgCl | researchgate.net |
| Reversible Reduction | -1.47 | Ag/AgCl | researchgate.net |
| One-Electron Oxidation | ~+1.42 | NHE | rsc.org |
Theoretical and Computational Investigations of Pt Ii Meso Tetra 4 Carboxyphenyl Porphine
Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Geometries
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for porphyrin systems, offering a balance between computational cost and accuracy. It is widely used to determine the optimized ground-state geometry and electronic structure of metalloporphyrins.
For Pt(II) meso-tetra(4-carboxyphenyl)porphine (B77598), DFT calculations predict a highly symmetric, square planar coordination geometry around the central platinum(II) ion. researchgate.net This planarity is a characteristic feature of Pt(II) porphyrins. The porphyrin macrocycle itself is largely planar, though minor deviations can occur. The four meso-substituted 4-carboxyphenyl groups are twisted out of the porphyrin plane due to steric hindrance.
DFT calculations provide detailed insights into the bonding between the platinum ion and the four nitrogen atoms of the porphyrin core. The Pt-N bond lengths are a key parameter for assessing the structural integrity of the complex. Theoretical studies on similar Pt(II) porphyrins show excellent agreement with experimental data obtained from X-ray diffraction (XRD), with mean deviations for bond lengths often being around 1.2% and for bond angles around 0.16%. researchgate.net
The electronic structure is characterized by the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In metalloporphyrins, the HOMO and LUMO are typically π-orbitals distributed across the porphyrin macrocycle, consistent with Gouterman's four-orbital model. The presence of the platinum ion and the carboxyphenyl substituents modulates the energies of these orbitals, which in turn dictates the molecule's electronic and optical properties.
| Parameter | Description | Typical Calculated Value (Å) | Typical Experimental (XRD) Value (Å) |
|---|---|---|---|
| Pt-N | Platinum to Pyrrolic Nitrogen Bond Length | ~2.015 | 2.005 - 2.020 researchgate.net |
| N-Cα | Pyrrolic Nitrogen to Alpha-Carbon Bond Length | ~1.380 | ~1.375 |
| Cα-Cβ | Alpha-Carbon to Beta-Carbon Bond Length | ~1.445 | ~1.440 |
| Cα-Cm | Alpha-Carbon to Meso-Carbon Bond Length | ~1.398 | ~1.395 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Transitions
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the excited states of molecules and simulating their electronic absorption spectra. For porphyrins, TD-DFT is instrumental in interpreting the characteristic Soret (or B) band and Q bands. nih.gov
The intense Soret band, observed experimentally for Pt(II) meso-tetra(4-carboxyphenyl)porphine around 402 nm, arises from a strong electronic transition from the ground state (S₀) to the second excited singlet state (S₂). researchgate.net The weaker Q bands, which appear at longer wavelengths in the visible region, correspond to the S₀ → S₁ transition. TD-DFT calculations can predict the energies and oscillator strengths of these transitions. The accuracy of these predictions is highly dependent on the choice of the exchange-correlation functional. nih.gov For porphyrins, hybrid functionals like B3LYP and range-separated functionals such as CAM-B3LYP are commonly employed and have shown to provide results in good agreement with experimental spectra, although discrepancies of 0.2-0.4 eV are not uncommon. nih.gov
TD-DFT calculations elucidate the nature of these transitions by identifying the molecular orbitals involved. The Soret and Q bands in metalloporphyrins are dominated by π-π* transitions within the porphyrin macrocycle, as described by the Gouterman four-orbital model. These involve transitions from the two highest occupied molecular orbitals (HOMO and HOMO-1, often of a₁u and a₂u symmetry) to the two lowest unoccupied molecular orbitals (LUMO and LUMO+1, of e_g symmetry).
| Transition | Band | Experimental Energy (eV) | Calculated (B3LYP) Energy (eV) | Calculated (CAM-B3LYP) Energy (eV) |
|---|---|---|---|---|
| S₀ → S₁ | Q | ~2.41 | ~2.6 - 2.7 | ~2.8 - 2.9 |
| S₀ → S₂ | Soret (B) | ~3.08 | ~3.3 - 3.4 | ~3.5 - 3.6 |
Note: Values are illustrative for typical metalloporphyrins and show general trends in functional performance. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. While specific MD studies on Pt(II) meso-tetra(4-carboxyphenyl)porphine are not widely reported, the methodology is well-established for related porphyrin systems. researchgate.net
An MD simulation for this molecule would typically begin with a high-quality initial structure, often optimized using DFT. Atomic charges and force field parameters, which describe the potential energy of the system, are assigned to each atom. The system is then solvated (e.g., in a box of water molecules) and subjected to a simulation where Newton's equations of motion are solved iteratively, tracking the trajectory of each atom over time.
For Pt(II) meso-tetra(4-carboxyphenyl)porphine, MD simulations can be used to explore:
Conformational Dynamics: The primary conformational flexibility arises from the rotation of the four carboxyphenyl rings relative to the porphyrin plane. MD simulations can map the potential energy surface of this rotation and determine the most stable orientations and the energy barriers between them.
Solvation and Hydration: The carboxylic acid groups are hydrophilic and capable of forming hydrogen bonds. MD simulations can reveal the detailed structure of water molecules around these groups and around the hydrophobic porphyrin core, which is crucial for understanding its solubility and aggregation behavior.
Intermolecular Interactions: By simulating multiple porphyrin molecules, MD can be used to study the initial stages of aggregation. These simulations can identify the preferred modes of interaction, such as π-π stacking between the porphyrin cores and hydrogen bonding between the carboxyl groups, which drive self-assembly. researchgate.net
Quantum Chemical Calculations of Reactivity Descriptors
Key reactivity descriptors include:
Electronic Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher (less negative) chemical potential indicates a greater tendency to donate electrons.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO). A larger HOMO-LUMO gap corresponds to greater hardness, which is associated with higher kinetic stability.
Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). Molecules with high electrophilicity are good electron acceptors.
Softness (σ): The reciprocal of hardness (σ = 1/η), it indicates the molecule's polarizability.
For Pt(II) meso-tetra(4-carboxyphenyl)porphine, these descriptors can predict its behavior in different chemical environments, such as its interaction with substrates or its stability against oxidation or reduction. For instance, a high chemical hardness would suggest good stability. bohrium.comnih.gov
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron donating/accepting tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) | Resistance to charge transfer; stability |
| Electrophilicity (ω) | μ² / (2η) | Ability to act as an electron acceptor |
| Softness (σ) | 1 / η | Molecular polarizability |
Computational Approaches to Photophysical Pathway Elucidation
Pt(II) meso-tetra(4-carboxyphenyl)porphine is known for its strong phosphorescence, a property that arises from its specific photophysical pathways. Computational methods are essential for mapping the complex processes that occur after the molecule absorbs light. frontierspecialtychemicals.com
Upon absorption of a photon (e.g., in the Soret band), the molecule is promoted to an excited singlet state (S₁ or S₂). From here, it can relax through several pathways:
Internal Conversion (IC): A non-radiative transition to a lower energy state of the same spin multiplicity (e.g., S₂ → S₁). This is typically a very fast process. researchgate.net
Fluorescence: Radiative decay from the lowest excited singlet state (S₁) back to the ground state (S₀).
Intersystem Crossing (ISC): A non-radiative transition to a state of different spin multiplicity, most importantly from the S₁ state to the lowest triplet state (T₁).
The heavy platinum atom in the porphyrin core significantly enhances the spin-orbit coupling. This effect dramatically increases the rate of intersystem crossing, making it the dominant decay pathway from the S₁ state. As a result, the fluorescence quantum yield is very low, while the population of the T₁ triplet state is highly efficient.
From the T₁ state, the molecule can relax to the S₀ ground state via phosphorescence, a slow radiative process, which is observed as a strong emission at around 660 nm for similar Pt(II) porphyrins. researchgate.net Computational chemistry, particularly TD-DFT, can be used to optimize the geometry of the triplet state and calculate the energy of the T₁ → S₀ transition, which corresponds to the phosphorescence energy. chemrxiv.org Furthermore, theoretical models can compute the rates of ISC and other non-radiative decay processes, providing a complete picture of the molecule's photophysics and explaining its high phosphorescence quantum yield. researchgate.net
Modeling of Intermolecular Interactions and Self-Assembly Processes
The carboxyl groups on the periphery of Pt(II) meso-tetra(4-carboxyphenyl)porphine make it an excellent building block for creating supramolecular structures and metal-organic frameworks (MOFs) through self-assembly. frontierspecialtychemicals.comresearchgate.net Computational modeling is a key tool for understanding and predicting the structures that form from these processes.
DFT calculations can be used to model the fundamental intermolecular interactions that drive assembly. These include:
π-π Stacking: The attractive, non-covalent interaction between the aromatic porphyrin cores. Calculations can determine the optimal geometry (e.g., offset vs. face-to-face) and the binding energy of porphyrin dimers. nih.gov
Hydrogen Bonding: The strong directional interaction between the carboxylic acid groups. DFT can accurately model the geometry and energy of hydrogen-bonded dimers or chains.
Coordination Bonding: The interaction of the carboxyl groups with metal ions to form extended, crystalline MOFs.
Systematic computational searches can predict the most stable aggregate structures. nih.govacs.org These methods involve calculating the interaction energy for a large number of possible dimer geometries to identify local energy minima. This information helps to understand why certain crystal structures or aggregate morphologies are favored. For example, studies on related Pt(II) porphyrins have shown how substituting phenyl rings with pentafluorophenyl rings can switch the dominant interaction from π-π stacking to F⋯F interactions, completely changing the self-assembly motif. rsc.org For Pt(II) meso-tetra(4-carboxyphenyl)porphine, modeling can predict how molecules arrange in solution and on surfaces, guiding the rational design of functional materials. researchgate.net
Photophysical and Photochemical Mechanisms of Pt Ii Meso Tetra 4 Carboxyphenyl Porphine
Excited State Generation and Relaxation Pathways
The photophysical journey of Pt(II) meso-tetra(4-carboxyphenyl)porphine (B77598) (Pt-TCPP) begins with the absorption of light. Like other porphyrins, its electronic absorption spectrum is characterized by an intense band in the near-UV region, known as the Soret band (or B band), and several weaker bands in the visible region, called Q bands. For Pt-TCPP, the Soret band has an excitation maximum around 402 nm, with other absorption maxima observed at 230, 280, and 514 nm. researchgate.net These absorptions correspond to π-π* electronic transitions within the porphyrin macrocycle, promoting the molecule from its singlet ground state (S₀) to higher excited singlet states (Sₙ, where n ≥ 1). nih.gov
Following excitation to a higher singlet state (e.g., S₂ via the Soret band), the molecule undergoes extremely rapid, non-radiative relaxation processes. These include internal conversion (a transition between states of the same spin multiplicity) and vibrational relaxation (loss of excess vibrational energy to the surrounding medium), which occur on a femtosecond to picosecond timescale. nih.gov This cascade quickly populates the lowest excited singlet state (S₁). nih.gov
From the S₁ state, the molecule has several pathways to return to the ground state. For many molecules, fluorescence (radiative decay from S₁ to S₀) is a significant pathway. However, due to the presence of the heavy platinum atom, the dominant decay pathway for the S₁ state of Pt-TCPP is not fluorescence but rather a transition to the triplet manifold. The remaining energy can be dissipated through non-radiative internal conversion from S₁ to S₀. A key relaxation pathway for Pt-TCPP is phosphorescence, a radiative transition from the lowest excited triplet state (T₁) back to the ground state (S₀). In a deaerated dichloromethane (B109758) solution, Pt-TCPP exhibits strong phosphorescence at 660 nm, with a notable phosphorescence quantum yield of 35% and a long lifetime of 75 microseconds (µs). researchgate.net
Table 1: Spectroscopic and Photophysical Properties of Pt(II) meso-Tetra(4-carboxyphenyl)porphine
| Property | Value | Conditions |
|---|---|---|
| Soret Band (λₘₐₓ) | 402 nm | - |
| Q Band (λₘₐₓ) | 514 nm | - |
| Phosphorescence Emission (λₘₐₓ) | 660 nm | Deaerated CH₂Cl₂ |
| Phosphorescence Quantum Yield (Φₚ) | 0.35 | Deaerated CH₂Cl₂ |
Intersystem Crossing (ISC) Dynamics and Triplet State Formation
A defining characteristic of Pt(II) porphyrins is their exceptionally efficient intersystem crossing (ISC), the non-radiative transition from an excited singlet state (S₁) to an excited triplet state (T₁). This process is critical as the long-lived triplet state is the origin of the molecule's phosphorescence and its utility in photosensitization. core.ac.uk The high efficiency of ISC in Pt-TCPP is a direct consequence of the "heavy-atom effect". researchgate.net
The central platinum(II) ion, being a heavy atom, enhances spin-orbit coupling. This quantum mechanical effect facilitates transitions between states of different spin multiplicities (i.e., singlet and triplet states), which are otherwise "spin-forbidden". The spin-orbit coupling constant for platinum is significantly larger than for lighter metals like palladium, leading to a much higher rate of intersystem crossing in Pt(II) porphyrins. researchgate.net This effect is so pronounced that the ISC quantum yield (Φ_ISC_) in platinum porphyrins approaches unity, meaning nearly every molecule that reaches the S₁ state is converted to the T₁ state. rsc.org This efficient population of the triplet state is fundamental to the molecule's strong phosphorescence and its ability to act as a potent photosensitizer. core.ac.uk
Singlet Oxygen Generation Mechanisms and Quantum Yield Determination Methodologies
The efficiently populated and long-lived triplet state of Pt-TCPP is an excellent energy donor. In the presence of molecular oxygen (O₂), which has a triplet ground state (³O₂), Pt-TCPP can act as a photosensitizer via a Type II photochemical mechanism. core.ac.uktudublin.ie This process involves an energy transfer from the excited triplet state of the photosensitizer (³Pt-TCPP*) to ground-state oxygen:
³Pt-TCPP* + ³O₂ → ¹Pt-TCPP (S₀) + ¹O₂*
This energy transfer quenches the porphyrin's triplet state, returning it to its singlet ground state, while simultaneously exciting oxygen to its highly reactive singlet state (¹O₂*), a potent cytotoxic agent. core.ac.uk The phosphorescence of Pt-TCPP is strongly quenched by oxygen, which directly leads to the production of singlet oxygen with a very high quantum yield (Φ_Δ_) of 88% in dichloromethane. researchgate.net This high efficiency makes Pt-TCPP an excellent photosensitizer. researchgate.net
Several methodologies are employed to determine the singlet oxygen quantum yield:
Direct Detection : This involves measuring the characteristic weak phosphorescence of singlet oxygen at approximately 1270 nm. rsc.orgdcu.ie The integrated emission intensity is compared to that of a standard photosensitizer with a known Φ_Δ_ under identical conditions of light absorption and solvent. dcu.ie
Chemical Trapping (Indirect Method) : This method uses a chemical scavenger that reacts specifically with singlet oxygen, leading to a measurable change in its concentration. 1,3-Diphenylisobenzofuran (DPBF) is a common trapping agent, as its reaction with ¹O₂ causes a decrease in its absorption that can be monitored spectrophotometrically over time. rsc.org The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation. The iodide method is another chemical technique used to measure singlet oxygen yields. researchgate.net
Energy Transfer Processes (FRET, Dexter) with External Quenchers or Acceptors
The excited states of Pt-TCPP can be deactivated through energy transfer to other molecules, a process that can occur via Förster Resonance Energy Transfer (FRET) or Dexter mechanisms. The most prominent example of an external quencher is molecular oxygen, as detailed in the previous section. The quenching of Pt-TCPP's phosphorescence by O₂ is a classic example of a Dexter energy transfer, a short-range process requiring orbital overlap between the donor (³Pt-TCPP*) and the acceptor (³O₂). This process is the basis for the use of Pt-TCPP and related compounds as phosphorescent oxygen sensors. frontierspecialtychemicals.com
Energy transfer can also occur to the Pt-TCPP molecule from a suitable donor. In a system where acenaphthene (B1664957) chromophores were attached to a Pt(II) porphyrin, excitation of the acenaphthene units at 300 nm resulted in sensitized phosphorescence from the porphyrin core. researchgate.net The energy transfer was found to be unitarily efficient, demonstrating that the system behaves as an effective light-harvesting antenna, funneling absorbed energy to the porphyrin center. researchgate.net This type of intramolecular energy transfer highlights the capacity of the porphyrin to act as an energy acceptor.
Electron Transfer Pathways and Photoinduced Redox Reactions
Upon excitation, Pt-TCPP becomes a much more potent redox agent than it is in its ground state. The excited state can act as both a stronger electron donor (reductant) and a stronger electron acceptor (oxidant). The ground-state redox properties of a related Pt(II) porphyrin derivative in dichloromethane were characterized by a reversible one-electron oxidation at +1.10 V and a reversible one-electron reduction at -1.47 V (vs. Ag/AgCl). researchgate.net
These properties enable Pt-TCPP to participate in photoinduced electron transfer (PET) reactions. Upon exposure to light, the compound can engage in electron transfer processes with suitable donors or acceptors. smolecule.com This capability is harnessed in various applications. For instance, metal-organic frameworks (MOFs) constructed using Pt-TCPP as a building block have been shown to drive the photocatalytic production of hydrogen from water under visible light, a process that relies on a series of photoinduced redox steps. frontierspecialtychemicals.com
Furthermore, the local chemical environment can significantly alter the redox pathways. Studies on the free-base porphyrin (TCPP) have shown that protonation of the porphyrin core shifts its redox potentials anodically. nih.gov This suggests that in acidic environments, the photoexcited porphyrin is more likely to act as an electron acceptor, opening up different reaction pathways than would be accessible in a neutral environment. rsc.org
Table 2: Electrochemical Properties of a Pt(II) Porphyrin Derivative
| Process | Potential (vs. Ag/AgCl) |
|---|---|
| Reversible Oxidation | +1.10 V |
Influence of Microenvironment and Aggregation on Photophysical Behavior
The photophysical properties of Pt-TCPP are highly sensitive to its local microenvironment, including solvent polarity, pH, and concentration. Meso-substituted porphyrins, particularly those with peripheral charges like the carboxylate groups of Pt-TCPP, have a strong tendency to aggregate in aqueous solutions, which significantly alters their optical and electronic properties. nih.govasianpubs.org
In acidic aqueous solutions, the free-base TCPP is known to form aggregates. acs.org At moderately low pH (1-4), a split Soret band is observed, which has been attributed to the formation of dimer species. As the pH is lowered further (below 1), larger aggregates form, and their absorption spectra become dependent on the counterions (e.g., Cl⁻ or NO₃⁻) present in the solution. acs.org This suggests that the counterions may intercalate between the porphyrin molecules within the aggregate structure, directly influencing the electronic coupling and thus the photophysical behavior. acs.org
When Pt(II) porphyrins are immobilized within a polymer matrix, such as a Nafion® membrane, they can form face-to-face dimers. researchgate.net This dimerization is evidenced by a characteristic blue-shift in the Soret band. Confinement within such a rigid environment also affects the excited-state dynamics; for instance, the phosphorescence lifetimes of the immobilized complexes were observed to increase noticeably compared to their lifetimes in aqueous solution. researchgate.net This sensitivity to the local environment is a critical consideration for applications ranging from sensing to photocatalysis, as aggregation or binding to substrates can fundamentally change the molecule's photophysical response.
Catalytic Applications and Mechanistic Investigations of Pt Ii Meso Tetra 4 Carboxyphenyl Porphine
Photo-redox Catalysis Mediated by Pt(II) meso-Tetra(4-carboxyphenyl)porphine (B77598)
Pt(II) meso-tetra(4-carboxyphenyl)porphine, hereafter referred to as Pt(II)TCPP, is a versatile photosensitizer in a variety of photo-redox catalytic reactions. Its strong absorption in the visible spectrum, coupled with a high quantum yield for the formation of a long-lived triplet excited state, allows it to efficiently initiate electron transfer or energy transfer processes upon illumination. rsc.orgresearchgate.net These properties make it a prime candidate for mediating both oxidative and reductive chemical transformations.
Oxidation Reactions
The strong oxidizing power of the excited state of Pt(II) porphyrins makes them effective photocatalysts for oxidation reactions. A key mechanism in these reactions is the generation of singlet oxygen, a highly reactive form of oxygen, through energy transfer from the excited porphyrin to ground-state molecular oxygen (O₂). A Pt(II) porphyrin derivative has been shown to produce singlet oxygen with a very high quantum yield of 88%, highlighting its potential in photooxidation processes. researchgate.net
A notable application is in visible-light-driven water oxidation. A water-soluble Pt(II)-porphyrin, with a high one-electron oxidation potential of approximately 1.42 V vs. NHE, has been successfully used as a photosensitizer in neutral phosphate (B84403) buffer. rsc.org This system, when paired with various homogeneous and heterogeneous water oxidation catalysts (WOCs) such as iridium(N-heterocyclic carbene) complexes or Co₃O₄ nanoparticles, and using sodium persulfate as a sacrificial electron acceptor, efficiently drives the oxidation of water. rsc.orgresearchgate.net Under these neutral conditions, the Pt(II)-porphyrin demonstrates greater stability than the commonly used photosensitizer [Ru(bpy)₃]²⁺. rsc.org
Furthermore, the integration of porphyrin derivatives into metal-organic frameworks (MOFs) has been explored for photocatalytic oxidation. For instance, a thorium-based MOF functionalized with a porphyrin ligand demonstrated high efficiency in the photocatalytic oxidation of 1,5-dihydroxynaphthalene (B47172) to juglone, achieving a conversion rate of 54.5%. nih.gov This highlights how immobilizing the porphyrin photosensitizer within a structured framework can create robust heterogeneous catalysts for oxidative reactions.
The general mechanism for these photooxidations involves the initial excitation of the Pt(II)TCPP to its singlet excited state, followed by rapid intersystem crossing to the triplet state. This triplet state can then either transfer an electron to an acceptor (Type I mechanism) or transfer its energy to molecular oxygen to generate singlet oxygen (Type II mechanism), which then oxidizes the substrate. ulisboa.pt
Reduction Reactions (e.g., Hydrogen Evolution)
Pt(II)TCPP and related platinum porphyrins are highly effective photosensitizers for photocatalytic reduction reactions, most notably the production of hydrogen (H₂) from water. The long-lived triplet excited states of these porphyrins are crucial for their high performance in photocatalytic hydrogen evolution (PHE) systems. rsc.org
When incorporated into metal-organic frameworks, Pt(II)TCPP can serve as the light-harvesting component to drive visible-light-induced hydrogen production. frontierspecialtychemicals.com Researchers have designed specific Pt(II)-porphyrins conjugated with naphthalimide chromophores to enhance their light-absorbing properties and prolong the lifetime of the triplet excited state. One such catalyst, PtD(p-NI)PP, exhibited a high PHE rate of 750 μmol g⁻¹ h⁻¹ without a cocatalyst. rsc.org The enhanced efficiency was attributed to the longer triplet excited state lifetime and a more favorable thermodynamic driving force for electron transfer from a sacrificial donor to the excited porphyrin, which then reduces protons to generate hydrogen. rsc.org These specifically designed porphyrins also show high photostability, capable of continuous hydrogen evolution for up to 40 hours. rsc.org
Another approach involves the use of porphyrin-functionalized platinum nanocomposites. In one study, meso-tetrakis(p-sulfonatophenyl)porphyrin (TPPS₄) was used to functionalize platinum nanoparticles. This configuration acts as an antenna system, where the porphyrin shell absorbs light and efficiently transfers energy or electrons to the platinum nanoparticle core, which then catalyzes water reduction. worldscientific.com This system achieved a quantum yield for hydrogen of 1.8% over 12 hours of irradiation. worldscientific.com
The mechanism for hydrogen evolution typically involves the photo-excited Pt(II)TCPP being reductively quenched by a sacrificial electron donor (e.g., triethanolamine). The resulting reduced porphyrin then transfers an electron to a proton source (water), leading to the formation of a hydrogen atom. Two hydrogen atoms then combine to form molecular hydrogen.
Dark Catalysis and Coordination Chemistry Mechanisms
While Pt(II)TCPP is a prominent photocatalyst, there is limited evidence of it acting as a catalyst for reactions in the absence of light ("dark catalysis"). Its catalytic activity is predominantly linked to its ability to absorb photons and generate excited states.
The coordination chemistry of Pt(II)TCPP is central to its function. Single-crystal X-ray diffraction studies of a similar Pt(II) porphyrin complex reveal a nearly perfect square planar geometry around the central Pt(II) ion. researchgate.net The Pt(II)-N bond distances are typically in the range of 2.005 Å to 2.020 Å. researchgate.net This rigid and planar structure contributes to the compound's stability and its distinct electronic properties. The platinum center itself is crucial, imparting enhanced stability and unique reactivity compared to other metalloporphyrins. smolecule.com
The four peripheral carboxyphenyl groups are key functional components. These carboxylic acid groups can coordinate with various metal ions, which is a fundamental principle in the construction of metal-organic frameworks (MOFs). smolecule.com This ability to act as a multidentate ligand allows for the self-assembly of highly ordered, porous structures where the Pt(II)TCPP units are spatially isolated and accessible, a critical feature for heterogeneous catalysis.
Heterogeneous Catalysis and Surface Functionalization Strategies
The carboxylic acid functional groups of Pt(II)TCPP make it an excellent building block for creating heterogeneous catalysts, thereby overcoming issues of catalyst separation and recycling associated with homogeneous systems.
A primary strategy is the incorporation of Pt(II)TCPP as a linker in MOFs. These crystalline, porous materials combine the photo-activity of the porphyrin with the structural benefits of the framework, such as high surface area and tunable porosity. frontierspecialtychemicals.com Porphyrin-based MOFs have been successfully employed as photocatalysts for both oxidation and reduction reactions, including hydrogen evolution. nih.govfrontierspecialtychemicals.com
Surface functionalization is another key strategy. Pt(II)TCPP can be anchored onto the surface of semiconductor materials like titanium dioxide (TiO₂). mdpi.com In such hybrid systems, the porphyrin acts as a sensitizer, absorbing visible light (which TiO₂ does not) and injecting an electron into the conduction band of the semiconductor. mdpi.commdpi.com This charge separation enhances the photocatalytic activity of the material for various applications. The adsorption of the porphyrin onto the TiO₂ surface is evidenced by a red shift in its Soret absorption band. mdpi.com
Furthermore, Pt(II)TCPP can be used to form well-defined supramolecular assemblies on surfaces. For example, it has been used to construct ordered arrays on a gold (Au(111)) surface, which opens possibilities for applications in electronics and surface-based catalysis. smolecule.com
Reaction Mechanism Elucidation through Spectroscopic and Kinetic Studies
Understanding the reaction mechanisms of Pt(II)TCPP catalysis relies heavily on spectroscopic and kinetic investigations. The fundamental photochemical process begins with the absorption of light, promoting the porphyrin from its ground state (S₀) to a short-lived singlet excited state (S₁). nih.gov Due to the heavy platinum atom, there is a very efficient intersystem crossing to a much longer-lived triplet excited state (T₁). rsc.org This triplet state is the key reactive intermediate in most of its photocatalytic reactions.
Spectroscopic techniques are used to characterize these states. For example, a Pt(II) porphyrin derivative in a deaerated solution exhibits strong phosphorescence at 660 nm, with a lifetime of 75 μs. researchgate.net This long lifetime allows the excited state to participate in bimolecular reactions, such as electron or energy transfer.
Kinetic studies can quantify the efficiency of these processes. The quenching of the porphyrin's phosphorescence by molecules like oxygen is a classic method to determine the rate of energy transfer and singlet oxygen generation. researchgate.net In photocatalytic systems, time-resolved spectroscopy can be used to observe the transient species formed after photoexcitation, providing direct evidence for electron transfer from the porphyrin to a substrate or from a sacrificial donor to the porphyrin. Studies on the free-base porphyrin (TCPP) have shown that protonation can significantly affect the excited state dynamics, opening up different reaction pathways. nih.gov This highlights the importance of the reaction environment on the catalytic mechanism.
Catalyst Design Principles and Structure-Activity Relationships
The design of catalysts based on Pt(II)TCPP is guided by principles aimed at optimizing light absorption, excited-state properties, and catalytic efficiency. The structure of the porphyrin molecule is directly related to its activity, and modifications can be made to tune its properties for specific applications.
Central Metal Ion: The choice of platinum(II) as the central metal is a key design principle. The heavy Pt atom facilitates strong spin-orbit coupling, which promotes high-efficiency intersystem crossing to the triplet state and results in a long triplet lifetime, both of which are highly beneficial for photocatalysis. rsc.org The Pt center also imparts significant chemical and thermal stability to the molecule. smolecule.com
Peripheral Functional Groups: The four carboxyphenyl groups are crucial for several reasons. They provide anchor points for immobilization onto surfaces and integration into MOFs, enabling the development of heterogeneous catalysts. frontierspecialtychemicals.com They also influence the solubility and electronic properties of the porphyrin.
Molecular Engineering: A powerful design strategy involves attaching other chromophores to the porphyrin core to create antenna systems. For example, conjugating naphthalimide units to a Pt(II)-porphyrin was shown to enhance its light-harvesting capabilities and, more importantly, led to a longer triplet state lifetime. rsc.org This structural modification directly translated to a higher rate of photocatalytic hydrogen evolution, demonstrating a clear structure-activity relationship. rsc.org The number and position of these appended groups can be varied to fine-tune the photophysical properties and optimize catalytic performance.
Hierarchical Architectures: Integrating Pt(II)TCPP into larger, structured materials like MOFs is another important design principle. This allows for the combination of the porphyrin's intrinsic reactivity with effects such as substrate confinement within the MOF pores, which can enhance selectivity and reaction rates. rsc.org
Integration into Advanced Materials and Nanostructures
Self-Assembly Strategies via Carboxyl Groups for Supramolecular Architectures
The four carboxyphenyl groups of Pt(II) meso-tetra(4-carboxyphenyl)porphine (B77598) (PtTCPP) are instrumental in guiding its self-assembly into highly ordered supramolecular structures. These groups can participate in a range of non-covalent interactions, including hydrogen bonding and coordination with metal ions, which dictate the final architecture and properties of the resulting material.
Supramolecular Frameworks and Ordered Assemblies
The self-assembly of PtTCPP can be directed to form a variety of supramolecular frameworks and ordered assemblies. smolecule.com In aqueous conditions, interactions between PtTCPP and other molecules, such as steroidal glycoalkaloids (SAGs), can lead to the formation of distinct nanostructures. nih.gov These interactions are primarily electrostatic, occurring between the protonated amine groups of the SAGs and the deprotonated carboxyl groups of PtTCPP, supplemented by hydrophobic interactions and hydrogen bonding. nih.gov
The resulting assemblies can manifest as nanofibrous structures, nanosheets, or fibrous vesicles, with dimensions on the nanoscale. nih.gov For instance, the interaction of PtTCPP with α-tomatine has been shown to generate unique fibrous vesicle nanostructures, while its assembly with dehydrotomatine results in nanosheets. nih.gov The morphology of these structures is highly dependent on the specific intermolecular interactions and the chemical structure of the assembling partners. nih.gov Spectroscopic analysis often reveals the formation of J-aggregates, indicating a specific side-by-side arrangement of the porphyrin units within the supramolecular structure. nih.gov The process of self-assembly is a spontaneous organization of molecules into ordered structures through non-covalent interactions. mdpi.comhw.ac.uk
Metal-Organic Frameworks (MOFs) and Coordination Polymers
PtTCPP is a highly effective building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to its tetra-topic nature, with four carboxyl groups capable of coordinating to metal ions. smolecule.comrsc.org This allows for the construction of robust, porous, three-dimensional structures with well-defined channels and cavities. researchgate.netnih.gov
Lanthanide ions are often used in conjunction with tetracarboxyphenyl)porphyrins to create these frameworks, owing to their large size, high coordination numbers, and strong affinity for oxygen-containing ligands. nih.govfrontierspecialtychemicals.com Hydrothermal synthesis methods are commonly employed to facilitate the coordination polymerization process, resulting in crystalline materials with high thermal stability. researchgate.netnih.gov The specific structure of the resulting MOF or coordination polymer can vary depending on the metal ion used and the reaction conditions, leading to different coordination patterns and framework topologies. researchgate.netnih.gov
A prominent example is the PCN (Porous Coordination Network) series of MOFs, such as PCN-224, which can be synthesized using PtTCPP and zirconyl chloride. rsc.org These materials exhibit high porosity and have been investigated for applications such as oxygen sensing. frontierspecialtychemicals.com The incorporation of the platinum-porphyrin unit into the MOF structure imparts useful photophysical properties to the material. frontierspecialtychemicals.com
Table 1: Examples of Supramolecular Structures and MOFs Incorporating Pt(II)TCPP
| Structure Type | Interacting Species/Metal Ion | Resulting Nanostructure/Framework | Key Interactions | Ref. |
|---|---|---|---|---|
| Supramolecular Assembly | α-Tomatine | Fibrous Vesicles | Electrostatic, Hydrophobic, Hydrogen Bonding | nih.gov |
| Supramolecular Assembly | Dehydrotomatine | Nanosheets | Electrostatic, Hydrophobic, Hydrogen Bonding | nih.gov |
| Coordination Polymer | Lanthanide Ions | 3D Framework with Channel Voids | Coordination Bonds | researchgate.netnih.gov |
| Metal-Organic Framework | Zirconium (Zr) | PCN-224 | Coordination Bonds | rsc.org |
Covalent Functionalization of Surfaces and Nanoparticles
The carboxyl groups of Pt(II)TCPP also provide reactive sites for covalent attachment to a variety of surfaces and nanoparticles. This functionalization is key to creating hybrid materials that combine the unique properties of the porphyrin with the characteristics of the substrate material. Covalent linkage ensures a stable and robust integration, which is crucial for the development of durable devices and functional materials. nih.gov
Attachment to Carbon Nanomaterials (e.g., CNTs)
Carbon nanotubes (CNTs) can be functionalized with Pt(II)TCPP to create novel hybrid materials for various applications. The process typically involves the creation of covalent bonds between the porphyrin and the CNT surface. One common method is to first introduce carboxylic acid groups onto the CNTs through oxidation and then form amide linkages with amino-functionalized porphyrins. Conversely, the carboxyl groups on Pt(II)TCPP can be activated to react with amino groups previously introduced onto the CNT surface.
While non-covalent functionalization of CNTs with porphyrins through π-π stacking is also possible, covalent attachment provides a more permanent and stable linkage. nih.gov This is particularly important for applications where the material may be subjected to harsh conditions. The functionalization of CNTs can improve their dispersion in solvents and their compatibility with other materials. mdpi.com
Integration into Polymer Matrices
Pt(II)TCPP can be integrated into various polymer matrices to create composite materials with enhanced properties. researchgate.netnih.govljmu.ac.uktaylorfrancis.com The incorporation of the porphyrin can impart photosensitizing, luminescent, or sensing capabilities to the polymer. The method of integration can vary, from simple physical blending to covalent incorporation into the polymer backbone or as pendant groups.
Covalent integration can be achieved by modifying the Pt(II)TCPP to contain polymerizable groups, allowing it to act as a co-monomer during polymerization. Alternatively, the carboxyl groups of Pt(II)TCPP can be used to react with functional groups on a pre-existing polymer, grafting the porphyrin onto the polymer chains. These polymer-porphyrin composites have potential applications in areas such as photocatalysis, optical sensing, and biomedicine.
Thin Film Fabrication and Device Integration Methodologies
The fabrication of thin films containing Pt(II)TCPP is a critical step in the development of various electronic and optoelectronic devices. researchgate.net Several techniques can be employed to create uniform and well-ordered films on different substrates. These methods can be broadly categorized into solution-based and vacuum-based techniques.
Solution-based methods like spin-coating, dip-coating, and layer-by-layer assembly are often utilized for their simplicity and cost-effectiveness. These techniques involve dissolving or dispersing the Pt(II)TCPP-containing material (e.g., a MOF or a polymer composite) in a suitable solvent and then applying it to a substrate. The solvent is subsequently evaporated, leaving behind a thin film. The layer-by-layer approach allows for precise control over the film thickness and architecture by sequentially depositing layers of interacting components. amazonaws.com
Vacuum-based techniques, such as thermal evaporation, can also be used to deposit thin films of Pt(II)TCPP, particularly on flexible substrates like indium tin oxide (ITO)/polyethylene terephthalate (PET). researchgate.net Studies on such films have shown that their structural, optical, and electrical properties are dependent on the film thickness. For instance, the optical band gap of thermally evaporated TCPP thin films has been observed to decrease with increasing thickness. researchgate.net
The integration of these films into devices requires careful consideration of the material's properties and the device architecture. For example, in sensor applications, the film must be accessible to the analyte of interest. In optoelectronic devices, the film's ability to absorb and emit light, as well as its charge transport properties, are of paramount importance. researchgate.net
Table 2: Thin Film Fabrication Techniques and Properties
| Fabrication Method | Substrate Example | Key Findings/Characteristics | Potential Applications | Ref. |
|---|---|---|---|---|
| Thermal Evaporation | ITO/PET | Amorphous structure; optical and electrical properties depend on thickness. | Flexible optoelectronic devices, photodetectors | researchgate.net |
| Layer-by-Layer Assembly | Silicon, ITO | Precise control over film thickness and orientation of porous structures. | Sensors, Catalysis | amazonaws.com |
: Luminescent Materials and Optical Limiting Applications (Mechanisms and Methodologies)
The unique photophysical properties of Platinum(II) meso-tetra(4-carboxyphenyl)porphine, hereafter referred to as Pt(II)TCPP, make it a valuable component in the development of advanced materials, particularly in the fields of luminescent materials and optical limiting applications. Its integration into various material matrices allows for the harnessing of its strong phosphorescence and nonlinear optical characteristics.
Luminescent Materials: Mechanisms and Methodologies
The application of Pt(II)TCPP in luminescent materials is primarily centered around its intense and long-lived phosphorescence. researchgate.net This property is a result of the platinum metal center, which promotes efficient intersystem crossing from the singlet excited state to the triplet excited state. The subsequent radiative decay from the triplet state to the singlet ground state results in phosphorescence.
Mechanism of Phosphorescence and Oxygen Sensing:
The key mechanism enabling the use of Pt(II)TCPP in luminescent sensing applications is the quenching of its phosphorescence by molecular oxygen. researchgate.net Upon excitation with light, the Pt(II)TCPP molecule transitions to an excited triplet state. In the absence of oxygen, this excited state decays by emitting a photon, resulting in strong phosphorescence. However, in the presence of oxygen, a non-radiative energy transfer process occurs from the excited triplet state of the porphyrin to the ground state of oxygen (which is a triplet state). This process, known as triplet-triplet annihilation, deactivates the excited porphyrin and generates singlet oxygen, a highly reactive species. researchgate.net Consequently, the phosphorescence intensity and lifetime decrease in a manner that is proportional to the oxygen concentration. This relationship is described by the Stern-Volmer equation.
This oxygen-dependent quenching mechanism forms the basis for optical oxygen sensors. frontierspecialtychemicals.com These sensors are fabricated by incorporating Pt(II)TCPP into an oxygen-permeable matrix. The intensity or lifetime of the phosphorescence can then be measured to determine the partial pressure of oxygen.
Methodologies for Characterization:
The luminescent properties of materials incorporating Pt(II)TCPP are characterized using various spectroscopic techniques. Steady-state and time-resolved fluorescence and phosphorescence spectroscopy are employed to determine emission spectra, quantum yields, and lifetimes. The quantum yield of singlet oxygen generation, a critical parameter for applications in photodynamic therapy, can be determined through direct or indirect methods. The direct method involves detecting the near-infrared phosphorescence of singlet oxygen, while indirect methods often rely on chemical trapping of the generated singlet oxygen.
Photophysical Data for Pt(II)TCPP:
| Parameter | Value | Conditions |
|---|---|---|
| Excitation Maximum (Soret Band) | 402 nm | - |
| Phosphorescence Emission Maximum | 660 nm | Deaerated dichloromethane (B109758) solution at 298 K |
| Phosphorescence Quantum Yield | 35% | Deaerated dichloromethane solution at 298 K |
| Phosphorescence Lifetime | 75 µs | Deaerated dichloromethane solution at 298 K |
| Singlet Oxygen Quantum Yield | 88% | In the presence of oxygen |
Optical Limiting Applications: Mechanisms and Methodologies
Optical limiting is a phenomenon where the transmittance of a material decreases with increasing incident light intensity. This property is crucial for protecting sensitive optical sensors and human eyes from damage by high-intensity laser beams. Porphyrins, and particularly metalloporphyrins like Pt(II)TCPP, are known to exhibit significant optical limiting behavior.
Mechanism of Optical Limiting (Reverse Saturable Absorption):
The primary mechanism responsible for the optical limiting properties of Pt(II)TCPP is reverse saturable absorption (RSA). RSA is a nonlinear optical process where the absorption cross-section of the excited state is significantly larger than that of the ground state. The process can be described by a five-level model involving the ground singlet state (S₀), the first excited singlet state (S₁), higher excited singlet states (Sₙ), the first excited triplet state (T₁), and higher excited triplet states (Tₙ).
Upon irradiation with a high-intensity light source, the Pt(II)TCPP molecule is excited from the ground state (S₀) to the first excited singlet state (S₁). Due to the presence of the heavy platinum atom, there is a very efficient and rapid intersystem crossing to the first excited triplet state (T₁). Because the lifetime of this triplet state is relatively long (on the nanosecond to microsecond scale), a significant population of molecules can accumulate in this state during a laser pulse. If these molecules in the T₁ state absorb another photon, they are promoted to a higher excited triplet state (Tₙ). The absorption cross-section of this T₁ to Tₙ transition is much larger than the ground state absorption cross-section (S₀ to S₁). This increased absorption at high input fluences leads to a decrease in the material's transmittance, resulting in the optical limiting effect.
Methodologies for Characterization:
The Z-scan technique is a widely used experimental method to investigate the nonlinear optical properties of materials, including RSA. asianjournalofphysics.com In a typical Z-scan experiment, a sample is moved along the propagation path (the z-axis) of a focused laser beam. The transmittance of the sample is measured as a function of its position relative to the focal point.
An "open-aperture" Z-scan, where the entire transmitted beam is collected by a detector, is used to measure the nonlinear absorption. For a material exhibiting RSA, a valley in the transmittance curve is observed at the focal point, where the laser intensity is highest. By fitting the experimental data to theoretical models, the nonlinear absorption coefficient (β) can be determined. From this, the excited-state absorption cross-section can be calculated.
A "closed-aperture" Z-scan, where an aperture is placed before the detector to measure only the central part of the beam, is used to determine the nonlinear refractive index.
Nonlinear Optical Properties of a Structurally Similar Porphyrin:
| Parameter | Value | Conditions |
|---|---|---|
| Excitation Wavelength | 532 nm | 7 ns laser pulses |
| Nonlinear Absorption Mechanism | Reverse Saturable Absorption (RSA) | - |
| Optical Limiting Threshold | ~0.67 J/cm² | - |
Note: The data presented is for a tin(IV) porphyrin with meso-tetra(4-carboxyphenyl) substituents (SnTCP) and is used as a representative example due to the lack of specific data for the Pt(II) analogue. asianjournalofphysics.com
Advanced Sensing and Detection Methodologies Utilizing Pt Ii Meso Tetra 4 Carboxyphenyl Porphine
Optical Sensing Platforms Based on Luminescence Quenching/Enhancement
Optical sensors based on Pt(II)TCPP primarily operate on the principle of luminescence quenching. Platinum(II) porphyrins are renowned for their strong phosphorescence at room temperature, a characteristic that makes them excellent candidates for optical sensing. researchgate.net The core of this sensing mechanism lies in the interaction between an analyte and the excited state of the Pt(II)TCPP molecule, which alters its luminescence intensity or lifetime.
These platforms are particularly effective for oxygen detection. frontierspecialtychemicals.com The high efficiency of phosphorescence quenching by molecular oxygen allows for the development of sensors capable of measuring a wide range of oxygen concentrations, from ambient levels down to trace amounts. rsc.org
The fundamental mechanism for optical sensing with Pt(II)TCPP is the dynamic quenching of its phosphorescent triplet excited state by an analyte. Upon excitation with light, the Pt(II)TCPP molecule transitions to an excited singlet state, followed by efficient intersystem crossing to a long-lived triplet state. In the absence of a quencher, this triplet state decays back to the ground state via phosphorescence, emitting light typically in the red region of the spectrum. researchgate.net
When an analyte like molecular oxygen is present, it can collide with the excited Pt(II)TCPP molecule. During this interaction, energy is transferred from the porphyrin to the oxygen molecule, promoting the oxygen from its ground triplet state to a highly reactive singlet state. This process provides a non-radiative pathway for the de-excitation of Pt(II)TCPP, leading to a decrease in both the intensity and the lifetime of its phosphorescence. researchgate.net This relationship is described by the Stern-Volmer equation, which correlates the degree of quenching to the concentration of the analyte.
In a deaerated solution, a similar Pt(II) porphyrin derivative exhibits strong phosphorescence with a lifetime of 75 μs; this phosphorescence is significantly diminished in the presence of oxygen. researchgate.net This pronounced change forms a highly sensitive basis for detection.
To improve the performance of Pt(II)TCPP-based optical sensors, various strategies are employed to enhance their sensitivity and selectivity. A primary approach involves immobilizing the porphyrin within solid-state matrices or advanced materials.
Metal-Organic Frameworks (MOFs): Incorporating Pt(II)TCPP as a building block in MOFs, such as PCN-224, has proven to be an exceptionally effective strategy. rsc.org The highly porous structure of these frameworks offers several advantages:
High Analyte Permeability: The defined channels and large pores within the MOF allow for rapid and efficient transport of gas molecules like oxygen to the embedded porphyrin indicators. rsc.org
Isolation of Sensing Moieties: The rigid framework prevents the aggregation of porphyrin molecules, which would otherwise lead to self-quenching and reduced sensitivity. rsc.org
Enhanced Quenching Efficiency: The combination of high permeability and isolated porphyrin sites results in unprecedentedly high bimolecular quenching constants (k_q). For instance, the Pt(II)PCN-224 framework demonstrates a k_q value of 3900 Pa⁻¹ s⁻¹. rsc.org
Composite Materials: For practical applications, these MOF-based sensors can be supported on various substrates. Research has shown that depositing Pt(II)PCN-224 onto fibrous materials, such as poly(acrylonitrile) nanofibers, creates a robust composite material that retains the high sensitivity of the free-standing crystals. rsc.org Other strategies include embedding Pt(II) porphyrins in polystyrene beads or sol-gel matrices, which can improve sensor stability and performance in dissolved oxygen measurements. rsc.org
Electrochemical Sensing Mechanisms
The electrochemical activity of Pt(II)TCPP and related porphyrins allows for their use in electrochemical sensors. These sensors function by detecting changes in electrical signals (e.g., current or potential) resulting from the redox reactions of an analyte at an electrode surface modified with the porphyrin complex. Platinum porphyrins exhibit well-defined, reversible oxidation and reduction processes, which are crucial for their function as electrocatalysts or mediators in these sensors. researchgate.netnih.gov
For example, a glassy carbon electrode modified with a film of a Pt(II)-porphyrin derivative was used for the electrochemical detection of hydrogen peroxide (H₂O₂). The modified electrode displayed distinct oxidation and reduction peaks corresponding to the porphyrin, and its response to H₂O₂ was measured amperometrically. mdpi.com The porphyrin film facilitates the electrochemical oxidation or reduction of H₂O₂, generating a current that is proportional to the analyte's concentration. This catalytic activity allows for sensitive detection at low potentials.
Chemiresistive Sensing Approaches
Chemiresistive sensing involves measuring the change in electrical resistance of a sensing material upon exposure to an analyte. While this is a recognized sensing modality, particularly for gases and volatile organic compounds, its application using Pt(II)TCPP is not well-documented in current scientific literature. mq.edu.au Research in this area has predominantly focused on other materials, and the development of chemiresistive sensors based specifically on Pt(II)TCPP remains a less explored field.
Development of Robust Sensing Systems and Methodologies for Specific Analytes (e.g., Oxygen, Citrate (B86180), Hydrogen Peroxide, Halides)
Building on the fundamental mechanisms described, robust sensing systems incorporating Pt(II)TCPP have been developed for specific and critical analytes.
Oxygen (O₂): Oxygen sensing is the most prominent application of Pt(II)TCPP. frontierspecialtychemicals.com The phosphorescence quenching mechanism provides a reliable and highly sensitive method for O₂ detection in both gaseous and dissolved phases. By integrating Pt(II)TCPP into MOFs, sensors with exceptionally low detection limits have been achieved. The Pt(II)PCN-224 system, for example, can detect gaseous oxygen down to a limit of 1 Pa, making it suitable for monitoring trace and ultra-trace oxygen levels. rsc.org The long phosphorescence lifetime of the Pt(II) complex (18.6 μs in the MOF) is key to achieving such high sensitivity. rsc.org These sensors have also been used for in vivo hypoxia imaging. frontierspecialtychemicals.com
Hydrogen Peroxide (H₂O₂): While direct studies on Pt(II)TCPP are limited, research on structurally similar Pt(II) porphyrins demonstrates their effectiveness in H₂O₂ sensing. A sensor based on Pt(II)-5,10,15,20-tetra-(4-allyloxy-phenyl) porphyrin has been developed for both fluorimetric and electrochemical detection of H₂O₂. The fluorimetric method is effective for concentrations relevant to biological samples (1.05–3.9 × 10⁻⁷ M), while the electrochemical approach covers a broader range (1 × 10⁻⁶ M to 5 × 10⁻⁵ M). mdpi.com MOFs containing the base TCPP ligand have also shown excellent H₂O₂ catalytic activity with detection limits as low as 0.15 x 10⁻⁶ M. mdpi.com
Citrate: Based on available scientific literature, the application of Pt(II)TCPP for the specific detection of citrate has not been reported.
Halides: There is limited information on the use of Pt(II)TCPP for direct halide sensing. However, studies on the unmetalated TCPP ligand have shown that when incorporated into a zirconium-based MOF, it can exhibit fluorescence sensing capabilities for bromide (Br⁻) ions. This suggests that the porphyrin scaffold is suitable for ion recognition, though the specific role and suitability of the platinum metal center for halide detection require further investigation.
Interactive Data Tables
Table 1: Performance of Pt(II)TCPP-Based Optical Oxygen Sensors
| Sensing Platform | Analyte | Detection Limit | Key Performance Metric | Reference |
| Pt(II)PCN-224 (MOF) | Gaseous O₂ | 1 Pa | k_q = 3900 Pa⁻¹ s⁻¹ | rsc.org |
| Pt(II)PCN-224 (MOF) | Gaseous O₂ | - | Phosphorescence Lifetime (τ₀) = 18.6 µs | rsc.org |
| Pt(II) Porphyrin Derivative | Dissolved O₂ | 4.7 µM | Reversible fluorescence response | mdpi.com |
k_q: Bimolecular quenching constant; τ₀: Phosphorescence lifetime in the absence of oxygen.
Table 2: Performance of Porphyrin-Based Hydrogen Peroxide Sensors
| Sensing Platform | Method | Analyte | Linear Range | Detection Limit | Reference |
| Pt(II)-porphyrin derivative | Fluorimetric | H₂O₂ | 1.05–3.9 × 10⁻⁷ M | - | mdpi.com |
| Pt(II)-porphyrin derivative on GCE | Electrochemical | H₂O₂ | 1 × 10⁻⁶ – 5 × 10⁻⁵ M | - | mdpi.com |
| 2D Co-TCPP(Fe) MOF | Electrochemical | H₂O₂ | - | 0.15 × 10⁻⁶ M | mdpi.com |
GCE: Glassy Carbon Electrode.
Interactions with Biological Systems and Mechanistic Probes Non Clinical Focus
Protein and Enzyme Interaction Mechanisms
While detailed enzymatic interaction studies specifically for Pt(II) meso-tetra (4-carboxyphenyl) porphine are limited, significant insights can be drawn from research on its free-base analogue, meso-tetra (4-carboxyphenyl) porphine (TCPP). Studies show that TCPP interacts strongly with the cellular receptor CD320, which is responsible for the transport of cobalamin (vitamin B12). uthscsa.edunih.gov This interaction is significant, as CD320 is often overexpressed in cancer cells, providing a potential mechanism for the selective accumulation of porphyrins in these cells. bioaffinitytech.com
The binding affinity of TCPP to the CD320 receptor has been quantified, revealing a strong interaction. nih.govbioaffinitytech.com Furthermore, TCPP was found to compete with the natural ligand for CD320, suggesting it may act as a novel receptor for this type of porphyrin. nih.gov The interaction with the Low-Density Lipoprotein (LDL) receptor, previously implicated in the uptake of other porphyrins, was found to contribute only modestly to the cellular uptake of TCPP. nih.govbioaffinitytech.com
In the context of enzyme inhibition, related metalloporphyrins have been studied. For instance, incorporating different metal ions like copper, iron, and nickel into the TCPP structure has been shown to create compounds with inhibitory activity against enzymes such as α-amylase and α-glucosidase. mdpi.com This suggests that the central metal ion plays a crucial role in modulating the biological activity and enzyme interaction of the porphyrin macrocycle. While not specific to the platinum variant, this research indicates the potential for this compound to interact with enzymatic systems.
Table 1: Binding Affinity of TCPP with Cellular Receptor
| Compound | Protein Target | Binding Affinity (KD) |
|---|
Nucleic Acid Binding Studies and Intercalation Mechanisms
The interaction of porphyrins with nucleic acids is a key area of investigation for their therapeutic potential. While direct intercalation studies for this compound are not extensively detailed, research on structurally similar platinum-porphyrin complexes provides valuable information. Studies on other Pt(II) porphyrin derivatives, such as those with peripheral thienyl substituents, show that these molecules can interact with DNA. mdpi.com Spectroscopic and molecular docking analyses suggest that these interactions likely occur through binding to the external grooves of the DNA macromolecule rather than through classical intercalation between the base pairs. mdpi.com The steric bulk of the porphyrin structure may hinder efficient intercalation. mdpi.com
Furthermore, the free-base analogue TCPP has been utilized in the development of sensors for DNA methylation. nih.gov In these systems, TCPP serves as a sensing interface, anchoring target nucleotide sequences to a sensor surface. nih.gov This application demonstrates an interaction between the porphyrin and DNA, where the porphyrin's molecular configuration and carboxyl groups play a synergistic role in enhancing detection sensitivity. nih.gov This indicates a capacity for the porphyrin structure to associate with nucleic acids, even if not through traditional intercalation.
Cellular Uptake and Localization Mechanisms in in vitro Models (Excluding Clinical Outcomes)
The mechanism by which porphyrins enter cells is crucial for their function as diagnostic or therapeutic agents. Research has identified a novel and specific pathway for the uptake of the related compound TCPP in cancer cells. nih.govbioaffinitytech.com Studies using various cancer cell lines, including lung, breast, and prostate, have demonstrated that TCPP enters cells primarily through clathrin-mediated endocytosis. nih.govbioaffinitytech.com
This endocytosis process is initiated by the binding of the porphyrin to the CD320 receptor, which is involved in vitamin B12 uptake. uthscsa.edunih.gov The binding to this receptor facilitates the internalization of the compound. Knockdown of the CD320 receptor using short hairpin RNA resulted in a significant decrease in TCPP uptake, by up to 40%, confirming the receptor's key role in transporting the porphyrin into the cell. nih.govbioaffinitytech.combioaffinitytech.com Upon entering the cell, the subcellular localization of the CD320 receptor was observed to be altered, providing further evidence for its involvement in the uptake mechanism. bioaffinitytech.com This receptor-mediated pathway helps explain the selective accumulation of such porphyrins in cancer cells, which often exhibit an increased requirement for nutrients like vitamin B12 and consequently overexpress the corresponding receptors. bioaffinitytech.com
Table 2: Cellular Uptake Inhibition via CD320 Knockdown
| Cell Lines | Method | Reduction in TCPP Uptake |
|---|
Photodynamic Action Mechanisms on Cellular Components (e.g., ROS Generation and Cellular Damage Pathways, Non-Clinical)
This compound is recognized for its photodynamic properties, functioning as a photosensitizer that can induce cellular damage upon activation by light. researchgate.net The fundamental mechanism of photodynamic therapy (PDT) involves a photosensitizer, light, and molecular oxygen. nih.gov When the porphyrin absorbs light of a specific wavelength, it transitions from its ground state to an excited singlet state, and then to a longer-lived excited triplet state. e-ce.orge-ce.org
This excited triplet state of the photosensitizer can then transfer its energy to molecular oxygen (O₂), converting it into a highly reactive, cytotoxic form known as singlet oxygen (¹O₂). e-ce.orgmdpi.com This process is known as a Type II photochemical reaction and is considered the primary mechanism of action for many clinical PDT agents. e-ce.org Research on this compound has shown that its phosphorescence is strongly quenched by oxygen, leading to the production of singlet oxygen with a very high quantum yield of 88%. researchgate.net
The generated singlet oxygen is highly reactive and has a very short half-life, allowing it to damage cellular components within a small radius of its formation. e-ce.org This localized damage can lead to various forms of cell death, including apoptosis (programmed cell death) and necrosis. nih.govnih.gov Unlike radiation or chemotherapy which primarily damage DNA, PDT-induced damage often targets other cellular organelles like mitochondria and the endoplasmic reticulum, triggering acute stress responses that lead to cell death. nih.gov
Role in Reactive Oxygen Species Generation within Biological Contexts (Mechanistic Studies)
The generation of reactive oxygen species (ROS) is the cornerstone of the biological effect of this compound in photodynamic applications. The process is initiated by the absorption of photons, which excites the photosensitizer. chemrxiv.org The central platinum ion in the porphyrin ring enhances the efficiency of the transition to the excited triplet state, a critical step for ROS generation. frontierspecialtychemicals.com
The primary ROS generated through the dominant Type II mechanism is singlet oxygen (¹O₂). e-ce.orgmdpi.com This occurs when the triplet-state photosensitizer transfers energy directly to ground-state molecular oxygen. mdpi.com A secondary, Type I mechanism can also occur, which involves electron transfer from the excited photosensitizer to produce radical species like the superoxide (B77818) anion (O₂•⁻) and hydroxyl radical (•OH). mdpi.com
The high quantum yield for singlet oxygen production (88%) by this compound underscores its efficiency as a photosensitizer. researchgate.net This efficiency is directly linked to its use as a phosphorescent oxygen sensor, as the quenching of its phosphorescence by molecular oxygen is the same process that leads to singlet oxygen formation. frontierspecialtychemicals.com The generated ROS are highly cytotoxic, causing oxidative damage to lipids, proteins, and other biomolecules, which ultimately disrupts cellular function and leads to cell death. nih.govresearchgate.net
Future Directions and Emerging Research Avenues for Pt Ii Meso Tetra 4 Carboxyphenyl Porphine
Synergistic Effects with Other Functional Materials and Hybrid Systems
A primary avenue of future research lies in the integration of Pt(II)TCPP into hybrid materials, where synergistic interactions between components can lead to enhanced functionalities unattainable by the individual materials alone. The four peripheral carboxyl groups of Pt(II)TCPP are ideal anchoring points for creating robust, multifunctional systems.
Key areas of exploration include:
Metal-Organic Frameworks (MOFs): Pt(II)TCPP can serve as a photosensitizing building block in MOFs. frontierspecialtychemicals.comsmolecule.com These crystalline, porous materials offer a high surface area and tunable structure. Future work will focus on designing Pt(II)TCPP-based MOFs for specific applications such as visible-light-driven hydrogen production and selective gas storage. frontierspecialtychemicals.commdpi.com The ordered arrangement of the porphyrin units within the framework is expected to facilitate efficient energy transfer and charge separation, crucial for catalytic and photocatalytic processes.
Carbon Nanomaterials: Integration with materials like graphene quantum dots (GQDs) and carbon nanotubes is a promising direction. The strong π-π stacking interactions between the porphyrin macrocycle and the graphitic surface can create stable nanoconjugates. These hybrid systems are poised for applications in photodynamic therapy and advanced sensing, where the carbon nanomaterial can act as a scaffold or an additional functional component.
Metal Oxides: Attaching Pt(II)TCPP to the surface of metal oxides like titanium dioxide (TiO₂) or niobium pentoxide (Nb₂O₅) is a strategy to develop next-generation photocatalysts and materials for solar energy conversion. frontierspecialtychemicals.comchemicalbook.comfrontierspecialtychemicals.com Research is directed towards understanding the interfacial electron transfer dynamics to optimize processes like photon upconversion and photocurrent generation. frontierspecialtychemicals.com
| Functional Material | Interaction Mechanism | Synergistic Effect / Application | Supporting Evidence |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Covalent bonding (carboxyl groups as linkers) | Enhanced photocatalysis (e.g., H₂ production), gas storage, selective sensing. | frontierspecialtychemicals.comsmolecule.commdpi.com |
| Graphene Quantum Dots (GQDs) | π-π stacking | Improved photodynamic therapy, advanced bio-sensing. | |
| Metal Oxides (e.g., TiO₂) | Covalent anchoring (via carboxyl groups) | Photon upconversion, solar energy conversion, enhanced photocatalysis. | frontierspecialtychemicals.comfrontierspecialtychemicals.com |
| Polymeric Matrices | Encapsulation / Embedding | Development of robust oxygen sensing films and pressure-sensitive paints. | frontierspecialtychemicals.comrsc.org |
Exploration of Novel Catalytic Transformations and Process Optimization
While porphyrins are renowned for their catalytic activity, particularly in oxidation reactions, the full potential of Pt(II)TCPP is yet to be unlocked. Future research will focus on exploring its utility in novel catalytic transformations and optimizing reaction conditions to enhance efficiency and selectivity.
Promising research directions include:
Photocatalytic Hydrogen Evolution: Leveraging the long-lived triplet excited state of Pt(II) porphyrins is key to designing efficient systems for photocatalytic hydrogen evolution (PHE). rsc.org MOFs constructed using Pt(II)TCPP have already demonstrated the ability to drive hydrogen production using visible light. frontierspecialtychemicals.com Future work will aim to optimize these systems by modifying the porphyrin structure and the surrounding framework to improve stability and quantum yield. rsc.org
Oxygen Reduction Reaction (ORR): Metalloporphyrins are effective catalysts for the ORR, a critical process in fuel cells. While iron- and cobalt-based porphyrins are more commonly studied, the unique electronic properties of the platinum center in Pt(II)TCPP warrant investigation into its ORR catalytic performance.
Selective Oxidation: Heterogenized metalloporphyrin catalysts are being explored for the selective oxidation of organic substrates, such as converting sulfides to sulfoxides. rsc.org By immobilizing Pt(II)TCPP on solid supports, researchers can develop reusable catalysts that mimic the function of enzymes like cytochrome P-450, offering green alternatives to traditional chemical processes.
CO₂ Reduction: The electrochemical reduction of carbon dioxide into valuable fuels is a major goal of sustainable chemistry. The catalytic activity of related metalloporphyrins in this area suggests that Pt(II)TCPP-based materials could be designed as efficient and selective electrocatalysts.
| Catalytic Transformation | Role of Pt(II)TCPP | Research Goal | Supporting Evidence |
|---|---|---|---|
| Photocatalytic Hydrogen Evolution | Photosensitizer | Develop stable, efficient systems for water splitting using visible light. | frontierspecialtychemicals.comrsc.org |
| Oxygen Reduction Reaction (ORR) | Electrocatalyst | Design efficient cathodes for fuel cell applications. | |
| Selective Oxidation of Sulfides | Heterogeneous Catalyst | Create reusable, enzyme-mimicking catalysts for fine chemical synthesis. | rsc.org |
| Furfural Hydrogenation | Homogeneous/Heterogeneous Catalyst | Explore biomass conversion into biofuels and chemicals. |
Advanced Device Architectures for Sensing and Energy Applications
The strong, oxygen-sensitive phosphorescence of Pt(II)TCPP makes it an exceptional candidate for optical sensors. frontierspecialtychemicals.com Future research is focused on incorporating this molecule into more sophisticated and practical device architectures for both sensing and energy applications.
Key development areas include:
Oxygen Sensing: Pt(II)TCPP is a well-established phosphorescent oxygen sensor. frontierspecialtychemicals.com The next generation of devices will involve embedding the molecule into robust matrices like polystyrene beads or sol-gels to create highly sensitive and stable sensors for dissolved oxygen in biological or environmental monitoring. frontierspecialtychemicals.comrsc.org Ratiometric sensors, which incorporate an oxygen-insensitive fluorescent dye for internal calibration, represent a particularly promising direction for improving accuracy. rsc.org
Biosensing: The porphyrin structure can be functionalized for targeted biological sensing. For instance, the unmetalated TCPP ligand has been used to create light-addressable potentiometric sensors for detecting DNA methylation. smolecule.comfrontierspecialtychemicals.com This opens the door for developing Pt(II)TCPP-based devices for epigenetic studies and early disease diagnosis.
Solar Energy Conversion: The strong absorption in the visible spectrum makes Pt(II)TCPP a candidate for use as a photosensitizer in dye-sensitized solar cells (DSSCs). frontierspecialtychemicals.compdx.edu Research will focus on optimizing the interface between the Pt(II)TCPP dye and semiconductor materials like TiO₂ to maximize light-harvesting efficiency and charge injection. frontierspecialtychemicals.com
Photon Upconversion: Systems where Pt(II)TCPP is attached to a metal oxide surface have demonstrated photon upconversion, the process of converting lower-energy light into higher-energy light. frontierspecialtychemicals.com This phenomenon is critical for improving the efficiency of solar cells and for applications in bioimaging.
| Application Area | Device Architecture | Function of Pt(II)TCPP | Supporting Evidence |
|---|---|---|---|
| Oxygen Sensing | Molecule embedded in polymer or sol-gel matrix | Phosphorescent probe quenched by oxygen | frontierspecialtychemicals.comfrontierspecialtychemicals.comrsc.org |
| Biosensing | Light-addressable potentiometric sensor (LAPS) | Functionalized surface for biomolecule recognition | smolecule.comfrontierspecialtychemicals.com |
| Solar Energy | Dye-sensitized solar cell (DSSC) | Photosensitizer (light-harvesting dye) | frontierspecialtychemicals.compdx.edu |
| Photonics | Self-assembled layers on inorganic surfaces | Sensitizer for photon upconversion | frontierspecialtychemicals.com |
Theoretical Prediction and Rational Design of New Derivatives with Tuned Properties
Computational chemistry provides powerful tools to predict the properties of new molecules before they are synthesized, enabling a more rational approach to materials design. Future research will increasingly rely on theoretical methods like Density Functional Theory (DFT) to guide the development of new Pt(II)TCPP derivatives with precisely tuned electronic and optical properties. mdpi.commdpi.com
Key strategies include:
Substituent Effects: DFT calculations can accurately predict how adding different electron-donating or electron-withdrawing substituents to the porphyrin ring will affect its properties. unair.ac.idugm.ac.id This allows for the in-silico design of derivatives with optimized band gaps, absorption spectra, and redox potentials for specific applications like semiconductors or catalysts. unair.ac.idacs.org
Photophysical Properties: Advanced computational methods can model the excited state dynamics of Pt(II) porphyrins. bohrium.com This is crucial for designing molecules with enhanced phosphorescence quantum yields and longer triplet state lifetimes, which are beneficial for applications in photocatalysis and organic light-emitting diodes (OLEDs). rsc.org
Host-Guest Interactions: Theoretical models can simulate the binding and interaction of Pt(II)TCPP within host structures like MOFs or with target analytes in sensors. rsc.org This insight is vital for designing frameworks with optimal pore sizes for catalysis or sensors with high selectivity.
| Computational Method | Predicted Property | Application Goal | Supporting Evidence |
|---|---|---|---|
| Density Functional Theory (DFT) | Ground state geometry, electronic structure, band gap, redox potentials. | Tuning semiconductor properties, predicting catalytic reactivity. | mdpi.comunair.ac.idugm.ac.id |
| Time-Dependent DFT (TD-DFT) | UV-visible absorption spectra, excited state energies. | Designing photosensitizers for solar cells and photodynamic therapy. | ugm.ac.id |
| Periodic DFT | Adsorption energies, electronic structure on surfaces. | Optimizing interactions in hybrid materials and heterogeneous catalysts. | mdpi.comrsc.org |
| Marcus Theory Calculations | Charge transport rates. | Designing efficient materials for OLEDs and molecular electronics. | bohrium.com |
Sustainable Synthesis and Green Chemistry Approaches for Pt(II) Porphyrin Production
Traditional methods for synthesizing porphyrins often rely on harsh conditions, large volumes of hazardous solvents, and complex purification steps, limiting their large-scale industrial application. nih.gov A critical future direction is the development of sustainable and green synthetic protocols for both the TCPP ligand and its subsequent metallation with platinum.
Emerging green approaches include:
Mechanochemistry: This solvent-free technique involves grinding reagents together in a ball mill to drive chemical reactions. nih.gov Mechanochemical methods have been successfully applied to the condensation reaction to form the porphyrin core and for the subsequent metallation step, significantly reducing solvent waste. nih.govnih.govrsc.orgrsc.org
Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound, can promote chemical reactions by creating localized high-temperature and high-pressure zones. nih.gov This has been shown to be an effective and rapid method for the metallation of water-soluble porphyrins, often requiring shorter reaction times and milder conditions than conventional heating. nih.govmdpi.com
Greener Solvent Systems: Replacing traditional chlorinated solvents with more environmentally benign alternatives is a key goal. Recent protocols have demonstrated the successful synthesis of porphyrins in water-methanol mixtures, followed by oxidation in air, avoiding the need for expensive and toxic oxidizing agents.
| Method | Key Advantages (Green Chemistry Principles) | Limitations | Supporting Evidence |
|---|---|---|---|
| Traditional (e.g., Adler-Longo) | Well-established procedure. | Low yields, high temperatures, use of corrosive/toxic solvents. | |
| Mechanochemistry | Solvent-free, reduced energy consumption, simplified setup. | Yields may be lower than solution-based methods and are still being optimized. | nih.govrsc.orgrsc.org |
| Ultrasound-Assisted Synthesis | Rapid reaction times, reduced energy input, can be performed in water. | Primarily demonstrated for metalation of water-soluble porphyrins. | nih.govmdpi.com |
| Water-Methanol System | Use of greener solvents, avoids harsh oxidizing agents. | Multi-step process that may still require chromatographic purification. |
Q & A
How can Pt(II) meso-tetra (4-carboxyphenyl) porphine (PtTCPP) be integrated into metal-organic frameworks (MOFs) for oxygen sensing applications?
Category: Basic
Methodological Answer:
PtTCPP is incorporated into MOFs via coordination of its carboxylate groups with metal nodes (e.g., Zr⁴⁺ or Al³⁺). The process involves solvothermal synthesis, where PtTCPP and metal precursors (e.g., ZrCl₄) are dissolved in a solvent mixture (e.g., DMF/acetic acid) and heated to form crystalline frameworks. The resulting MOFs exhibit oxygen-sensitive phosphorescence due to PtTCPP's triplet state, which is quenched by molecular oxygen. Characterization via X-ray diffraction (XRD) and Brunauer-Emmett-Teller (BET) analysis confirms structural integrity and porosity .
What experimental strategies can address discrepancies in reported phosphorescence quantum yields (QYs) of PtTCPP across different matrices?
Category: Advanced
Methodological Answer:
Variations in QYs often arise from aggregation-induced quenching or environmental factors (e.g., solvent polarity, oxygen permeability). To resolve discrepancies:
- Matrix Engineering: Encapsulate PtTCPP in rigid matrices (e.g., MOFs or silica) to reduce aggregation .
- Environmental Control: Use degassed solvents and inert atmospheres to minimize oxygen interference during QY measurements .
- Spectroscopic Calibration: Normalize data using reference standards (e.g., Ru(bpy)₃²⁺) to ensure consistency across studies .
Which spectroscopic techniques are critical for characterizing PtTCPP's photophysical properties?
Category: Basic
Methodological Answer:
- UV-Vis Spectroscopy: Identifies Soret (∼400 nm) and Q-bands (500–600 nm), confirming porphyrin electronic transitions .
- Time-Resolved Phosphorescence: Measures triplet-state lifetime (µs–ms range) using pulsed laser excitation, critical for oxygen-sensing applications .
- Raman Spectroscopy: Probes vibrational modes of the porphyrin core, revealing structural stability under irradiation .
How does surfactant-mediated self-assembly influence PtTCPP's photocatalytic hydrogen production efficiency?
Category: Advanced
Methodological Answer:
Surfactants (e.g., CTAB or SDS) modulate PtTCPP's self-assembly by altering intermolecular interactions. Electronegative surfactants promote ordered stacking, enhancing exciton transport and reducing charge recombination. Methodology:
- Morphology Control: Vary surfactant electronegativity during synthesis to tune nanocrystal size and stacking .
- Photocatalytic Testing: Compare H₂ production rates under visible light (λ > 420 nm) using PtTCPP nanostructures vs. dispersed molecules .
What are the primary biomedical applications of PtTCPP, and how is its phosphorescence utilized?
Category: Basic
Methodological Answer:
PtTCPP is used in hypoxia imaging and chemotherapy guidance due to oxygen-dependent phosphorescence quenching. Key steps:
- In Vivo Imaging: Inject PtTCPP-based probes into tumor models; monitor phosphorescence intensity inversely correlated with tissue oxygen levels .
- Functionalization: Modify carboxyl groups with targeting peptides (e.g., RGD) to enhance tumor specificity .
How can aggregation-caused quenching (ACQ) be mitigated in PtTCPP-based sensors?
Category: Advanced
Methodological Answer:
- MOF Encapsulation: Confine PtTCPP within porous frameworks to isolate molecules and prevent aggregation .
- Covalent Functionalization: Attach bulky substituents (e.g., dendrimers) to sterically hinder π-π stacking .
- Hybrid Systems: Combine PtTCPP with energy acceptors (e.g., quantum dots) to redirect excited-state energy via FRET .
What methods enhance PtTCPP's cellular uptake for intracellular oxygen sensing?
Category: Basic
Methodological Answer:
- Cationic Modifications: Convert carboxyl groups to positively charged amides (e.g., using ethylenediamine) to improve membrane permeability .
- Peptide Conjugation: Link PtTCPP to cell-penetrating peptides (e.g., TAT) via carbodiimide crosslinkers (e.g., EDC/NHS) .
How can PtTCPP be integrated into Förster resonance energy transfer (FRET) systems for multiplexed sensing?
Category: Advanced
Methodological Answer:
- Donor-Acceptor Design: Pair PtTCPP (donor) with near-infrared dyes (acceptor) in MOFs or lipid bilayers.
- Spectral Overlap Optimization: Tune acceptor absorption to match PtTCPP's emission (∼650 nm) using TDDFT calculations .
- Validation: Confirm FRET efficiency via lifetime decay measurements and ratiometric signal analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
